molecular formula C13H16N4O B2958412 N-Tert-butyl-5-phenyl-2H-triazole-4-carboxamide CAS No. 2379978-60-4

N-Tert-butyl-5-phenyl-2H-triazole-4-carboxamide

Cat. No. B2958412
M. Wt: 244.298
InChI Key: CMVBIIJVDXCSPN-UHFFFAOYSA-N
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Description

Triazoles, which are heterocyclic molecules with three nearby nitrogen atoms, are surprisingly stable. They can establish hydrogen bonds with one another, increasing both their solubility and their capacity to bind biomolecular targets . They may act as alluring linker molecules to unite two pharmacophores to produce a brand new bifunctional drug . Triazole molecules have biological properties that comprise several effects like analgesic, antioxidant, anti-inflammatory, antiviral, anti-cancer, and antimicrobial properties .


Synthesis Analysis

The synthesis of compounds like “N-Tert-butyl-5-phenyl-2H-triazole-4-carboxamide” often involves intricate chemical reactions that ensure the precise incorporation of functional groups into the desired molecular framework. In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies .


Molecular Structure Analysis

The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology . The examined compounds exhibited a low and close HOMO–LUMO energy gap of 1.64–1.99 eV .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .


Physical And Chemical Properties Analysis

The synthesis and characterization of related compounds reveal the impact of molecular structure on physical properties like solubility and crystal structure.

Future Directions

In the field of drug discovery, it is always imperative to develop alternate metal-free synthetic routes . This could be a potential future direction for the synthesis of “N-Tert-butyl-5-phenyl-2H-triazole-4-carboxamide” and similar compounds.

properties

IUPAC Name

N-tert-butyl-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(2,3)14-12(18)11-10(15-17-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBIIJVDXCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NNN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-5-phenyl-2H-triazole-4-carboxamide

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